Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC16229958
Molecular Formula: C14H24FNO4
Molecular Weight: 289.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24FNO4 |
|---|---|
| Molecular Weight | 289.34 g/mol |
| IUPAC Name | ethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m0/s1 |
| Standard InChI Key | MJGYMQNPIIFHFQ-AXFHLTTASA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate possesses a cyclohexane ring substituted with three key functional groups:
-
An ethyl ester at the C1 position.
-
A fluorine atom at the C3 position.
-
A Boc-protected amino group at the C4 position.
The stereochemistry at positions 1S, 3R, and 4S is critical for its reactivity and interaction with biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactions during multi-step syntheses .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.34 g/mol |
| IUPAC Name | ethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
| CAS Number | Not explicitly provided in sources |
| Storage Conditions | 2–8°C in a sealed container |
The compound’s InChI identifier, InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11, further delineates its connectivity and stereochemistry.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically proceeds through a multi-step sequence:
-
Cyclohexane Functionalization: A cyclohexane derivative is functionalized with fluorine via electrophilic fluorination or nucleophilic substitution, ensuring retention of the desired stereochemistry .
-
Boc Protection: The amino group at C4 is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
-
Esterification: Ethyl esterification at C1 is achieved through acid-catalyzed condensation with ethanol.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | Selectfluor® in acetonitrile, 0°C | 65–70% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 85–90% |
| Esterification | Ethanol, H₂SO₄, reflux | 75–80% |
Steric and electronic factors necessitate precise temperature and solvent control to avoid epimerization .
Analytical Characterization
-
NMR Spectroscopy: -NMR confirms fluorine incorporation (δ ≈ -180 ppm) .
-
HPLC-MS: Purity ≥97% is verified using reverse-phase chromatography .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s fluorine atom enhances metabolic stability by resisting oxidative degradation, while the Boc group allows for selective deprotection in downstream reactions . It is frequently employed in the synthesis of:
-
Kinase Inhibitors: Fluorinated cyclohexanes are key motifs in targeting ATP-binding pockets .
-
Antiviral Agents: The Boc-protected amine facilitates peptide coupling in protease inhibitor development .
| Parameter | Value |
|---|---|
| Flash Point | >150°C (closed cup) |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | Use PPE, avoid inhalation |
Regulatory Status
Designated "For research use only," it is excluded from FDA or EMA regulatory oversight but requires IBC approval for laboratory use .
Comparative Analysis of Structural Analogs
Amino vs. Fluoro Substituents
Replacing fluorine with an amino group (as in ethyl (1S,3R,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate ) reduces lipophilicity ( decrease by 0.8) but improves aqueous solubility (2.5 mg/mL vs. 0.9 mg/mL) .
Stereochemical Impact
The (1R,3R,4S)-isomer exhibits 50% lower kinase inhibition potency, underscoring the importance of the 1S,3R,4S configuration .
Future Directions
Targeted Drug Delivery
Conjugation with nanoparticle carriers could enhance tumor-specific uptake, leveraging the compound’s fluorinated backbone for PET imaging compatibility .
Green Synthesis
Exploring biocatalytic fluorination routes may reduce reliance on hazardous reagents like Selectfluor®.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume